Cyclobutyl 4-nitrophenyl carbonate

Catalog No.
S3408848
CAS No.
276697-74-6
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl 4-nitrophenyl carbonate

CAS Number

276697-74-6

Product Name

Cyclobutyl 4-nitrophenyl carbonate

IUPAC Name

cyclobutyl (4-nitrophenyl) carbonate

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2

InChI Key

DQCVIUIVJMSGFZ-UHFFFAOYSA-N

SMILES

C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Cyclobutyl 4-nitrophenyl carbonate is an organic compound characterized by the presence of a cyclobutyl group and a nitrophenyl carbonate moiety. Its chemical structure features a cyclobutane ring bonded to a 4-nitrophenyl group through a carbonate functional group. This compound is of interest due to its potential applications in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of biologically active compounds.

Typical of carbonates, such as nucleophilic substitution and hydrolysis. The carbonate group can be activated under certain conditions, allowing it to react with nucleophiles, including amines and alcohols, leading to the formation of carbamates or esters. For example, treatment with primary alcohols can yield stable activated carbonates, which can further react with amines to form carbamates .

Moreover, the presence of the nitro group on the phenyl ring may influence the reactivity and stability of the compound, potentially facilitating electrophilic aromatic substitution reactions or reducing conditions that could lead to the reduction of the nitro group.

The synthesis of Cyclobutyl 4-nitrophenyl carbonate can be achieved through several methods:

  • Direct Carbonation: Cyclobutyl alcohol can be reacted with phosgene or its derivatives in the presence of a base to yield Cyclobutyl 4-nitrophenyl carbonate.
  • Nucleophilic Substitution: The reaction between cyclobutyl halides and sodium 4-nitrophenol in a suitable solvent can also produce this compound.
  • Carbamate Formation: Utilizing activated carbonates derived from cyclobutyl alcohol and reacting them with 4-nitrophenol under mild conditions can yield Cyclobutyl 4-nitrophenyl carbonate effectively .

Cyclobutyl 4-nitrophenyl carbonate has potential applications in:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways influenced by nitrophenol derivatives.
  • Materials Science: In polymer chemistry as a monomer or cross-linking agent due to its unique structural properties.
  • Chemical Probes: For studying enzyme mechanisms or cellular processes where carbonate activation is involved.

Interaction studies involving Cyclobutyl 4-nitrophenyl carbonate focus on its reactivity with various nucleophiles. For instance, studies have shown that it can react with primary and secondary amines to form corresponding carbamates with high yields . Additionally, its interactions with biological macromolecules could reveal insights into its potential therapeutic roles or toxicological profiles.

Cyclobutyl 4-nitrophenyl carbonate belongs to a class of compounds that includes various substituted phenolic carbonates. Below are some similar compounds highlighted for comparison:

Compound NameStructure FeaturesUnique Properties
Phenyl CarbonateSimple phenolic structureCommonly used as a starting material
4-Methylphenyl CarbonateMethyl substitution on phenolIncreased lipophilicity
Cyclohexyl 4-nitrophenyl CarbonateCyclohexane ring instead of cyclobutaneDifferent steric effects influencing reactivity
Benzoyl CarbonateBenzene ring with carbonylOften used in polymerization reactions

Cyclobutyl 4-nitrophenyl carbonate is unique due to its cyclobutane ring structure, which introduces distinct steric and electronic properties compared to other carbonates. This uniqueness may lead to different reactivity patterns and biological interactions compared to more common phenolic carbonates.

XLogP3

2.8

Dates

Modify: 2023-08-19

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